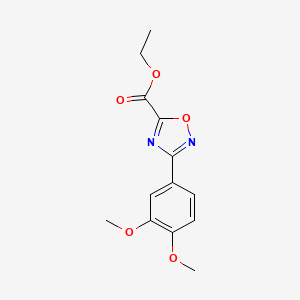

Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Overview

Description

Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds containing the 1,2,4-oxadiazole moiety exhibit promising anticancer properties. Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has been evaluated for its efficacy against various cancer cell lines. For example, research has demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HEPG2, MCF7 | TBD | Inhibition of EGFR and Src |

| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | HEPG2 | 0.24 | EGFR inhibition |

This table summarizes findings from various studies that highlight the anticancer potential of oxadiazole derivatives.

Inhibition of Enzymes

This compound has also been investigated for its role as an enzyme inhibitor. For instance, it has shown activity against histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in regulating gene expression.

Table 2: Inhibition Potency Against HDACs

| Compound Name | HDAC Type | IC50 (nM) |

|---|---|---|

| This compound | HDAC-1 | TBD |

| SAHA (Vorinostat) | HDAC-1 | 7.0 |

The inhibition of HDACs by this compound suggests its potential utility in developing novel therapeutic agents for cancer treatment.

Skin Care Formulations

The unique properties of this compound make it a candidate for inclusion in cosmetic formulations. Its antioxidant and anti-inflammatory properties could enhance skin care products aimed at reducing oxidative stress and improving skin health.

Table 3: Potential Cosmetic Benefits

| Property | Effect |

|---|---|

| Antioxidant Activity | Reduces free radicals |

| Anti-inflammatory | Soothes skin irritation |

These properties suggest that formulations containing this compound could be beneficial for sensitive or aging skin.

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. synthesized several oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR-ELISA assays. The results showed that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation (IC50 values lower than standard controls), highlighting the potential of this compound in oncology.

Case Study 2: Cosmetic Formulation Development

In a recent formulation study aimed at enhancing the stability and efficacy of topical products, researchers incorporated this compound into a moisturizing cream. The formulation was tested for skin hydration and irritation potential and showed promising results in improving skin moisture levels while minimizing adverse reactions.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to antimicrobial and anticancer activities.

Comparison with Similar Compounds

- Ethyl 3-(3,4-dimethoxyphenyl)propionate

- 3,4-Dimethoxyphenylacetonitrile

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone

Comparison: Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications. The presence of the oxadiazole ring also contributes to its potential as a pharmacophore, distinguishing it from other similar compounds that lack this structural feature.

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving carboxylic acids and hydrazines or amidines. The compound's structure is characterized by a 1,2,4-oxadiazole core substituted with an ethyl ester and a dimethoxyphenyl group, which contributes to its biological properties.

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer cell lines. Studies have shown that this compound exhibits cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance:

- Cytotoxicity : The compound showed an IC value of approximately 15.63 µM against the MCF-7 cell line, comparable to that of Tamoxifen (IC = 10.38 µM) .

- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through upregulation of p53 and activation of caspase-3 pathways .

Inhibition of Enzyme Activity

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes:

- Phosphodiesterase Inhibition : It has been noted for its potential as a phosphodiesterase (PDE) inhibitor, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Specific derivatives have shown IC values in the low micromolar range .

Data Summary Table

| Activity Type | Cell Line / Target | IC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 µM | Apoptosis via p53/caspase pathway |

| Anticancer | MEL-8 | Not specified | Induction of apoptosis |

| PDE Inhibition | PDE4B2 | ~5.28 µM | Enzyme inhibition |

| Antimicrobial | Various Bacteria | Not specified | Potential antimicrobial activity |

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several oxadiazole derivatives including this compound. The findings demonstrated that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Molecular docking studies have suggested that the compound interacts favorably with target proteins implicated in cancer progression. These interactions are believed to enhance its efficacy as an anticancer agent .

- Enzyme Inhibition Research : Further investigations into enzyme inhibition revealed that derivatives of this compound could selectively inhibit certain enzymes at nanomolar concentrations, indicating a promising therapeutic profile for conditions requiring enzyme modulation .

Properties

IUPAC Name |

ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-4-19-13(16)12-14-11(15-20-12)8-5-6-9(17-2)10(7-8)18-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOQPEANZVBDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184791 | |

| Record name | Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785577 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

697245-66-2 | |

| Record name | Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697245-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.